molecular formula C24H28ClN5O2 B607886 GSK J5 HCl

GSK J5 HCl

カタログ番号: B607886
分子量: 454.0 g/mol
InChIキー: QQHQMHJAOKADED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK J5 塩酸塩は、GSK J4の不活性異性体であるGSK J5の塩酸塩です。これは、不活性な対照であるGSK J2の細胞透過性エステル誘導体です。

準備方法

合成経路と反応条件

GSK J5 塩酸塩の合成には、遊離塩基形の調製、続いて塩酸塩への変換が含まれます。合成経路には一般的に次の手順が含まれます。

工業的製造方法

GSK J5 塩酸塩の工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、自動反応器の使用、反応条件の正確な制御、および結晶化やクロマトグラフィーなどの精製技術が含まれ、高純度と収率が保証されます .

化学反応の分析

Ester Hydrolysis

As a pro-drug, GSK J5 HCl undergoes intracellular ester hydrolysis to release GSK-J2, its inactive carboxylic acid form . This reaction is catalyzed by cellular esterases:

GSK J5 HClesteraseGSK J2 carboxylic acid +ethanol+HCl\text{this compound}\xrightarrow{\text{esterase}}\text{GSK J2 carboxylic acid }+\text{ethanol}+\text{HCl}

Key Observations :

  • Hydrolysis occurs rapidly in aqueous buffers (e.g., PBS) but is negligible in anhydrous solvents like DMSO or DMF .

  • The reaction is pH-dependent, with optimal rates at physiological pH (7.4) .

Stability Under Storage Conditions

Condition Stability
TemperatureStable at room temperature (15–25°C)
Light sensitivityStable in dark conditions
Incompatible substancesStrong oxidizing agents (e.g., HNO₃)

Decomposition Pathways

Thermal or oxidative degradation of this compound produces hazardous byproducts:

Decomposition Trigger Products Identified
High temperatures (>200°C)Carbon oxides, hydrogen chloride
Strong oxidizersNitrogen oxides, chlorinated compounds

Safety Note : Decomposition releases toxic gases, necessitating proper ventilation during handling .

Solubility and Reactivity in Solvents

Solvent Solubility Application
DMSO>30 mg/mL Cell culture studies
DMF30 mg/mL In vitro assays
PBS (pH 7.2)0.1 mg/mL (with DMF) Low-concentration experiments

Biological Interaction (Non-Reactive Role)

While this compound itself lacks enzymatic activity, its structural similarity to GSK-J4 allows it to serve as a critical control in studies involving histone demethylases (e.g., JMJD3, UTX) :

  • Mechanism : Fails to inhibit H3K27me3 demethylation due to regioisomeric differences in the pyridine ring .

  • Experimental Utility : Used at 10 µM in cell-based assays to confirm target specificity of active inhibitors like GSK-J4 .

科学的研究の応用

Chemical Properties and Mechanism of Action

GSK J5 hydrochloride has the molecular formula C₁₈H₂₄ClN₅O₂ and a molecular weight of 454.0 g/mol. It is characterized as a cell-permeable ester derivative that is less biologically active than its counterparts, making it useful for experimental control purposes. The compound undergoes hydrolysis in biological systems to convert into GSK J4, which actively inhibits specific histone demethylases involved in epigenetic regulation .

Research Applications

1. Negative Control in Histone Demethylase Studies

  • GSK J5 hydrochloride is primarily utilized as a negative control when studying the effects of GSK J4 on histone demethylases. Its lack of significant biological activity allows researchers to delineate the specific effects of active compounds without confounding results .

2. Understanding Epigenetic Regulation

  • The compound aids in understanding the role of histone modifications in gene regulation and their implications in diseases such as cancer and inflammatory disorders. By using GSK J5 hydrochloride, researchers can better interpret the pathways regulated by histone demethylation .

Therapeutic Potential

While GSK J5 hydrochloride itself does not exhibit therapeutic effects, its active form, GSK J4, has shown promise in various therapeutic applications:

1. Cancer Treatment

  • GSK J4 has demonstrated anti-proliferative effects in acute myeloid leukemia (AML) cell lines and models. It induces apoptosis and cell cycle arrest while increasing levels of trimethylated H3K27, which is associated with tumor suppression .

2. Neurodegenerative Diseases

  • Research indicates that GSK J4 may have neuroprotective effects in models of Parkinson's disease by modulating histone methylation patterns that influence neuronal survival .

Case Studies

Study Focus Findings
Acute Myeloid Leukemia Evaluated the effects of GSK J4 on AML cell linesGSK J4 inhibited cell proliferation and induced apoptosis through upregulation of H3K27me3 levels .
Parkinson's Disease Models Investigated neuroprotective propertiesTreatment with GSK J4 resulted in reduced apoptosis markers and improved neuronal viability under stress conditions .
Histone Demethylase Inhibition Studied the specificity and potency of GSK compoundsGSK J4 showed selective inhibition against KDM6B/JMJD3, leading to increased H3K27 methylation levels .

作用機序

GSK J5 塩酸塩は、KDM6B/JMJD3の強力な阻害剤であるGSK J4の不活性な対照として機能します。GSK J4はヒストンH3リジン27(H3K27)の脱メチル化を阻害しますが、GSK J5 塩酸塩は、この阻害活性を示しません。 これにより、研究者はKDM6B阻害の特異的な効果と非特異的な効果を区別することができます .

類似の化合物との比較

類似の化合物

独自性

GSK J5 塩酸塩は、不活性な対照としての役割において独自であり、研究者は実験結果の特異性を検証することができます。 KDM6Bを積極的に阻害するGSK J4とは異なり、GSK J5 塩酸塩はヒストン脱メチル化を妨げません。これは、対照実験に不可欠なツールになります .

類似化合物との比較

Similar Compounds

Uniqueness

GSK J5 Hydrochloride is unique in its role as an inactive control, allowing researchers to validate the specificity of their experimental results. Unlike GSK J4, which actively inhibits KDM6B, GSK J5 Hydrochloride does not interfere with histone demethylation, making it an essential tool for control experiments .

生物活性

GSK J5 HCl is a compound recognized primarily as an inactive isomer of GSK J4 and a cell-permeable ester derivative of the inactive control GSK J2. Its chemical designation is N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3 H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride, with a purity of ≥98% . The compound is primarily utilized in laboratory research settings, particularly in studies related to epigenetics and histone demethylases.

This compound does not exhibit direct biological activity as it is categorized as an inactive isomer . However, its significance arises from its relationship with active compounds like GSK J4, which acts as a selective inhibitor of lysine-specific demethylase 6B (KDM6B) . KDM6B plays a crucial role in the demethylation of histone H3 at lysine 27 (H3K27), a modification associated with transcriptional activation and repression. The inhibition of this enzyme has implications for cancer treatment, particularly in acute myeloid leukemia (AML) where KDM6B is overexpressed .

Research Findings

Research indicates that while GSK J5 itself does not demonstrate significant biological activity, studies involving its active analogs have shown promising results. For instance:

  • Inhibition of KDM6B : Active analogs like GSK J4 have been shown to induce apoptosis and cell cycle arrest in AML cell lines, leading to reduced tumor burden in xenograft models .
  • Histone Modification : Compounds related to GSK J5 have been implicated in altering histone methylation patterns, which can significantly affect gene expression profiles relevant to cancer progression .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • Study : A study demonstrated that GSK J4 significantly inhibited the proliferation of AML cells and induced apoptosis.
    • Findings : Increased levels of H3K27me3 were observed alongside downregulation of key oncogenes such as HOX genes .
  • Antischistosomal Activity :
    • Although GSK J5 is inactive, studies involving its active counterpart GSK J4 showed potential antischistosomal effects. In vitro assays demonstrated that GSK J4 affected schistosomula motility and viability, indicating its potential for further therapeutic development .

Table 1: Comparison of this compound and Active Analogs

CompoundTypeBiological ActivityApplications
This compoundInactive IsomerNoneResearch use only
GSK J4Active AnalogInduces apoptosis in AML cellsCancer therapy research
GSK J2Inactive ControlNoneControl in experimental setups

Table 2: Solubility Data for this compound

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO22.750

特性

IUPAC Name

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQMHJAOKADED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK J5 HCl
Reactant of Route 2
Reactant of Route 2
GSK J5 HCl
Reactant of Route 3
Reactant of Route 3
GSK J5 HCl
Reactant of Route 4
Reactant of Route 4
GSK J5 HCl
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
GSK J5 HCl
Reactant of Route 6
Reactant of Route 6
GSK J5 HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。